molecular formula C13H16O5 B102563 Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate CAS No. 17173-27-2

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

Cat. No.: B102563
CAS No.: 17173-27-2
M. Wt: 252.26 g/mol
InChI Key: GJRQPRICGHKGAS-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is an aromatic ketone with the molecular formula C13H16O5. This compound is characterized by its unique structure, which includes an acetyl group and two methoxy groups attached to a phenyl ring, along with a methyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dimethoxyphenyl)acetate
  • Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
  • Methyl 2-(2-acetyl-4,5-dihydroxyphenyl)acetate

Uniqueness

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is unique due to the specific positioning of its acetyl and methoxy groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions and reactivity patterns that differentiate it from other similar compounds .

Properties

IUPAC Name

methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRQPRICGHKGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369462
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17173-27-2
Record name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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